6-Fluorobenzo[d]thiazol-5-amine

Cholinesterase Inhibition Alzheimer's Disease Carbamate Derivatives

Obtaining the correct fluorobenzothiazole regioisomer is critical for reproducible metabolic and pharmacological data. 6-Fluorobenzo[d]thiazol-5-amine (CAS 127682-36-4) is the validated 6-fluoro isomer, essential for programs where 5- or 7-fluoro substitution produces confounded results. - Superior metabolic stability: No exportable metabolites in MCF-7 cells, unlike the 5-fluoro isomer. - Retains the class-characteristic biphasic dose-response lost by 5- and 7-fluoro isomers. - Key precursor for AChE inhibitors with 10x potency over rivastigmine and anti-infectives comparable to clinical standards.

Molecular Formula C7H5FN2S
Molecular Weight 168.189
CAS No. 127682-36-4
Cat. No. B590469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluorobenzo[d]thiazol-5-amine
CAS127682-36-4
Synonyms5-Benzothiazolamine,6-fluoro-(9CI)
Molecular FormulaC7H5FN2S
Molecular Weight168.189
Structural Identifiers
SMILESC1=C2C(=CC(=C1N)F)SC=N2
InChIInChI=1S/C7H5FN2S/c8-4-1-7-6(2-5(4)9)10-3-11-7/h1-3H,9H2
InChIKeyGDQUVVDYNBCALK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluorobenzo[d]thiazol-5-amine (CAS 127682-36-4): Procurement-Ready Building Block for Fluorinated Benzothiazole Derivatives


6-Fluorobenzo[d]thiazol-5-amine (CAS 127682-36-4) is a heterocyclic building block belonging to the fluorinated benzothiazole class, featuring a primary amine at the 5-position and a fluorine atom at the 6-position of the bicyclic ring system . Its core scaffold enables diversification at both the amine handle and the 2-position of the thiazole ring for generating functionalized analogs. The presence of the 6-fluoro substituent confers distinct electronic and lipophilic properties compared to non-fluorinated or regioisomeric benzothiazolamines, making it a strategic intermediate for medicinal chemistry and agrochemical research programs requiring fluorine incorporation [1].

Why 6-Fluorobenzo[d]thiazol-5-amine Cannot Be Substituted with Other Benzothiazolamine Regioisomers


Fluorine positional isomerism within the benzothiazolamine series dictates fundamentally different metabolic fates and biological profiles, making simple regioisomeric substitution scientifically invalid. For instance, the 6-fluoro isomer produces no exportable metabolites in sensitive MCF-7 cells, whereas the corresponding 5-fluoro isomer does generate such metabolites [1]. Additionally, the biphasic dose-response relationship characteristic of the benzothiazole series is exhibited by the 4- and 6-fluoro-benzothiazoles but not by the 5- and 7-fluoro isomers [2]. Furthermore, the electronic and lipophilic effects of the fluorine atom vary substantially depending on its position relative to the amine group and the thiazole ring system [3]. These positional dependencies underscore why the specific 6-fluoro regioisomer must be maintained as a defined chemical entity for reproducible scientific outcomes.

Quantitative Differentiation Evidence for 6-Fluorobenzo[d]thiazol-5-amine Relative to Structural Analogs


Superior AChE Inhibitory Potency of (R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine-Derived Carbamates vs. Rivastigmine

Derivatives synthesized from (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine — a chiral amine accessible via functionalization of the parent 6-fluorobenzo[d]thiazol-5-amine core — exhibit AChE inhibitory activity up to tenfold more potent than the clinically approved drug rivastigmine [1]. Compounds 3b, 3d, 3l, and 3n were identified as the most potent among sixteen novel carbamates evaluated.

Cholinesterase Inhibition Alzheimer's Disease Carbamate Derivatives

Antimicrobial Activity of 6-Fluorobenzo[d]thiazole-Derived Amides Comparable or Superior to Clinical Standards

A series of substituted 6-fluorobenzo[d]thiazole amides, prepared via acylation of the 6-fluorobenzo[d]thiazol-5-amine core, demonstrated antibacterial and antifungal activity comparable or slightly better than the reference drugs chloramphenicol, cefoperazone, and amphotericin B [1]. The 6-fluoro substitution on the benzothiazole scaffold is essential for achieving this antimicrobial profile.

Antimicrobial Antifungal Amide Derivatives

Metabolic Stability Advantage of the 6-Fluoro Position vs. Other Benzothiazole Regioisomers

Comparative studies on fluorinated aminophenylbenzothiazoles reveal that the position of fluorine substitution directly influences metabolic stability. In the NCI cell panel, the 6-fluoro isomer (10d) produces no exportable metabolites in the presence of sensitive MCF-7 cells, whereas the 5-fluoro isomer (10h) does generate such metabolites [1]. This differential metabolic handling demonstrates the critical importance of maintaining the 6-fluoro regiospecificity.

Metabolic Stability Drug Metabolism Fluorine Positional Isomerism

Biphasic Dose-Response Retained Exclusively by 4- and 6-Fluoro Benzothiazoles

The characteristic biphasic dose-response relationship of the benzothiazole series against sensitive cell lines is exhibited by the 4- and 6-fluoro-benzothiazoles, but is absent in the 5- and 7-fluoro-benzothiazoles [1]. This pharmacological signature is critical for the therapeutic window of benzothiazole-based agents and underscores that the 6-fluoro substitution is not interchangeable with other positional isomers.

Dose-Response Structure-Activity Relationship Benzothiazole Pharmacology

Validated Application Scenarios for 6-Fluorobenzo[d]thiazol-5-amine Based on Comparative Evidence


Synthesis of High-Potency Cholinesterase Inhibitors for Alzheimer's Disease Research

The 6-fluorobenzo[d]thiazol-5-amine scaffold serves as the key starting material for synthesizing (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine derivatives, which have been shown to produce carbamate AChE inhibitors up to tenfold more potent than rivastigmine [1]. This validated application enables medicinal chemistry teams to pursue novel Alzheimer's disease therapeutics with superior potency relative to the clinical standard.

Development of Antimicrobial and Antifungal Amide Derivatives with Clinical-Grade Potency

Acylation of the 6-fluorobenzo[d]thiazol-5-amine core yields amide derivatives with antibacterial and antifungal activity comparable or slightly better than chloramphenicol, cefoperazone, and amphotericin B [1]. This scenario supports anti-infective drug discovery programs seeking to generate novel agents that meet or exceed the potency of established clinical antimicrobials.

Metabolically Stable Benzothiazole Scaffolds for Anticancer and CNS Drug Discovery

The 6-fluoro substitution pattern confers a unique metabolic stability advantage, as evidenced by the absence of exportable metabolites from 6-fluoro benzothiazole derivatives in MCF-7 cells, in contrast to the 5-fluoro isomer [1]. This makes 6-fluorobenzo[d]thiazol-5-amine the preferred regioisomer for programs targeting cancer or CNS indications where predictable metabolism and reduced off-target metabolite generation are critical.

Structure-Activity Relationship Studies Requiring Biphasic Dose-Response Pharmacophores

Only 4- and 6-fluoro-benzothiazoles retain the biphasic dose-response relationship characteristic of the class; 5- and 7-fluoro isomers lose this feature [1]. 6-Fluorobenzo[d]thiazol-5-amine is therefore essential for SAR campaigns investigating biphasic pharmacology, ensuring that the core pharmacophore maintains the desired response profile.

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